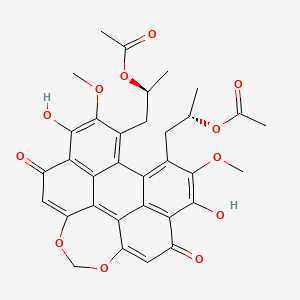
Diacetylcercosporin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Formation and Analysis in Foods and Beverages
Diacetyl, a butter-like flavoring agent, is widely used in various foods and beverages. It forms from sugars and lipids through bacterial action and heat treatment. The compound has been the subject of numerous studies focusing on its formation mechanisms, analytical methods, and occurrence in different food and beverage products. Accurate quantitative analysis of diacetyl is crucial due to its reactive nature and high water solubility. Gas chromatography after preparation of 2,3-dimethylquinoxaline is a common method used in this analysis (Shibamoto, 2014).
Toxicity and Health Implications
Diacetyl has attracted attention for its potential toxicity, particularly when inhaled. This concern stems from its association with respiratory diseases such as obliterative bronchiolitis. Studies in murine models have shown that diacetyl can cause significant epithelial injury and lymphocytic inflammation in the respiratory tract. The pattern of injury observed in these models replicates features of human obliterative bronchiolitis, indicating its relevance to workplace exposure conditions, such as in microwave popcorn packaging plants (Morgan et al., 2008).
Interaction with DNA and Cellular Effects
Research has also revealed the interaction of diacetyl with DNA, where it forms a covalent adduct with 2-deoxyguanosine. This interaction leads to the disruption of DNA structure and subsequently to increased apoptosis in cells exposed to diacetyl. This finding highlights the mutagenic properties of 1,2-dicarbonyls like diacetyl and their potential impact on cellular health (More, Raza, & Vince, 2012).
Clinical Research and Ethical Considerations
The toxicity and health implications of diacetyl have implications for clinical research, particularly in studies involving human exposure. Ethical guidelines for investigations, especially those concerning exposure to potentially harmful substances, are crucial. These guidelines ensure the safety and well-being of participants in clinical trials and research studies (Zimmermann, 1983).
作用機序
Diacetylcercosporin and other perylenequinone toxins are photoactivated and lack toxicity in the dark. In the light, these compounds absorb light energy and are converted to an energetically activated triplet state. The triplet molecule then reacts with oxygen and results in the generation of toxic, activated oxygen species such as singlet oxygen (¹O 2) and superoxide (O 2-.) .
It is soluble in Acetonitrile, DMSO, Ethanol, and Methanol .
Safety and Hazards
特性
IUPAC Name |
[(2S)-1-[21-[(2S)-2-acetyloxypropyl]-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHGSMOYNPGRFL-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)
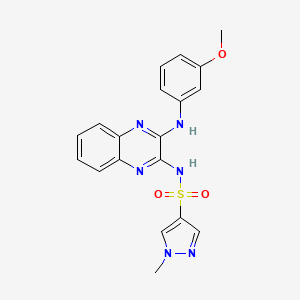

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)
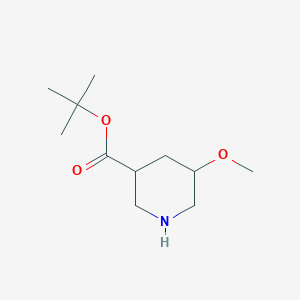
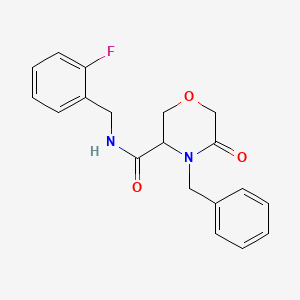
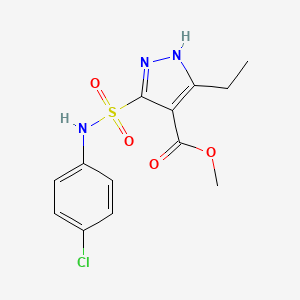
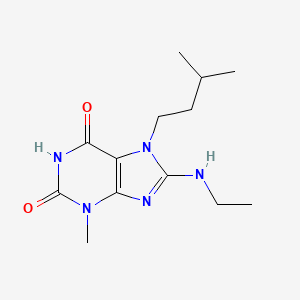

![N-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![4,7,8-Trimethyl-2-propyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2653674.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)